molecular formula C21H19FN2O3S2 B2868580 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide CAS No. 477512-30-4

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide

Cat. No.: B2868580
CAS No.: 477512-30-4
M. Wt: 430.51
InChI Key: ZWXOJOMVATXTCD-NBVRZTHBSA-N
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Description

This compound belongs to the 1,3-thiazolidin-4-one family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a 2-fluorophenylmethylidene group at position 5, a sulfanylidene moiety at position 2, and a propanamide side chain substituted with N-(2-hydroxyethyl)-N-phenyl groups. The E-configuration at the exocyclic double bond (position 5) is critical for maintaining planar geometry, which influences binding to biological targets .

Properties

IUPAC Name

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S2/c22-17-9-5-4-6-15(17)14-18-20(27)24(21(28)29-18)11-10-19(26)23(12-13-25)16-7-2-1-3-8-16/h1-9,14,25H,10-13H2/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXOJOMVATXTCD-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide is a thiazolidinone derivative with potential biological activity. Its complex structure includes various functional groups that suggest diverse pharmacological properties. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN2O3S2 , with a molecular weight of approximately 430.51 g/mol . The structure features a thiazolidinone core, a fluorophenyl group, and a propanamide side chain, which may contribute to its unique biological activities.

Property Value
Molecular FormulaC21H19FN2O3S2
Molecular Weight430.51 g/mol
PurityTypically >95%

Antimicrobial Activity

Preliminary studies suggest that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Research indicates that thiazolidinone derivatives can possess anticancer properties. For example, related compounds have demonstrated cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds range from 5.1 µM to 22.08 µM , indicating potent antiproliferative effects . The compound's mechanism may involve the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways related to cell proliferation and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : Thiazolidinones may influence oxidative stress levels within cells, contributing to their anticancer and antioxidant activities .

Case Studies

Several studies have explored the biological activities of thiazolidinone derivatives:

  • Study on Anticancer Activity : A study evaluated various thiazolidinone derivatives against HepG2 and MCF-7 cell lines, revealing that certain modifications in the structure significantly enhanced cytotoxicity .
  • Antioxidant Activity Assessment : Research showed that some thiazolidinones exhibited strong antioxidant properties by reducing lipid peroxidation levels, suggesting their potential in preventing oxidative stress-related diseases .

Scientific Research Applications

Biological Activities

3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide is a thiazolidinone derivative, and research indicates that thiazolidinone derivatives can possess anticancer, antimicrobial, and anti-inflammatory properties.

Antimicrobial Activity: Thiazolidinone derivatives exhibit significant antimicrobial properties and have shown activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity: Related compounds have demonstrated cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The IC50 values for these compounds range from 5.1 µM to 22.08 µM, indicating potent antiproliferative effects. The compound's mechanism may involve the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Activity: Studies have shown that thiazolidinones can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, which are critical in the inflammatory response, suggesting potential therapeutic applications in treating inflammatory diseases.

The biological activity of thiazolidinone derivatives may be attributed to several mechanisms:

  • Enzyme Inhibition: May inhibit specific enzymes involved in key metabolic pathways.
  • Receptor Interaction: Could interact with cellular receptors, modulating signaling pathways related to cell proliferation and inflammation.
  • Reactive Oxygen Species (ROS) Modulation: May influence oxidative stress levels within cells, contributing to their anticancer and antioxidant activities.

Case Studies

Studies have explored the biological activities of thiazolidinone derivatives:

  • Study on Anticancer Activity: A study evaluated various thiazolidinone derivatives against HepG2 and MCF-7 cell lines, revealing that certain modifications in the structure significantly enhanced cytotoxicity.
  • Antioxidant Activity Assessment: Research showed that some thiazolidinones exhibited strong antioxidant properties by reducing lipid peroxidation levels, suggesting their potential in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Fluorophenyl C₂₀H₁₈FN₂O₃S₂ 425.50 Hydroxyethyl-phenylamide side chain; E-configuration at C5
N-(3-Fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide 2-Thienyl C₁₇H₁₃FN₂O₂S₃ 392.48 Thiophene substituent; higher lipophilicity due to sulfur-rich structure
N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide 4-Methoxyphenyl C₁₉H₁₇N₂O₄S₂ 415.48 Methoxy group enhances electron density; acetamide backbone
4-[(5E)-5-(Furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide Furan-2-yl C₂₀H₂₁N₂O₃S₂ 409.52 Furan substituent introduces oxygen heteroatom; butanamide chain

Key Observations :

  • Electron-Withdrawing vs.
  • Side Chain Flexibility : The hydroxyethyl group in the target compound enhances solubility in polar solvents compared to purely aromatic side chains (e.g., N-phenylpropanamide in ).

Table 2: Antiproliferative and Cytotoxic Activities of Selected Analogs

Compound Cell Line Tested IC₅₀ (μg/mL) Key Findings
N-[2-(2,4-Dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c) DAL ascites lymphoma 16.3 100% inhibition at 100 μg/mL; comparable to doxorubicin
N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide Not reported N/A Structural similarity suggests potential kinase inhibition (unconfirmed)
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Not reported N/A Thiophene substituent may enhance DNA intercalation (theoretical)

Insights :

  • Chlorinated Phenyl Analogs : Compounds with 2,4-dichlorophenyl groups (e.g., ) exhibit superior antiproliferative activity, likely due to increased hydrophobic interactions with cellular targets.
  • Target Compound’s Unreported Activity : While direct biological data for the target compound are lacking, its hydroxyethyl group may mitigate cytotoxicity compared to chlorinated analogs, as seen in morpholine-substituted derivatives .

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